molecular formula C17H14N4OS B2931710 1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1206995-66-5

1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2931710
CAS RN: 1206995-66-5
M. Wt: 322.39
InChI Key: SUZNXPKAAKZYAG-UHFFFAOYSA-N
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Description

The compound “1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the reaction of various substituents with the thiazole ring . The specific synthesis process for this compound is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Carboxamide Derivatives

Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the methodological advancements in producing compounds with potential cytotoxic activities against various cancer cell lines. These compounds have shown potency as cytotoxins, indicating their potential in cancer research and therapy (Deady et al., 2003).

Antimicrobial Activity of Pyrazolines

The synthesis and characterization of new 3,5-dinaphthyl substituted 2-pyrazolines and their antimicrobial activity against a variety of test organisms reveal the potential of such compounds in developing new antimicrobial agents. The presence of specific substituents on the naphthalene rings significantly enhances their effectiveness as antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Chemical Properties and Applications

Corrosion Inhibition

The synthesis of quinoxaline derivatives and their application as corrosion inhibitors for mild steel in acidic medium showcase a different facet of chemical applications. These compounds have demonstrated high efficiency in protecting metals from corrosion, which can be pivotal in industrial applications (Saraswat & Yadav, 2020).

Polymerization and Copolymer Applications

Research on the synthesis and characterization of novel copolymers containing pyridylazo-2-naphthoxyl groups via reversible addition–fragmentation chain transfer polymerization illustrates the potential of these compounds in creating materials for metal ion detection and analysis. This opens up avenues for research in materials science and analytical chemistry (Zhou et al., 2008).

Future Directions

The future directions for the study of “1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-9-18-21(2)14(10)16(22)20-17-19-13-8-7-11-5-3-4-6-12(11)15(13)23-17/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZNXPKAAKZYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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